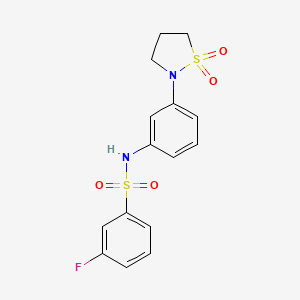![molecular formula C17H22N2O4 B2802867 N-(4-(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonane-2-carbonyl)phenyl)acetamide CAS No. 1396879-12-1](/img/structure/B2802867.png)
N-(4-(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonane-2-carbonyl)phenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-(4-(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonane-2-carbonyl)phenyl)acetamide” is a complex organic compound . It contains 46 atoms in total, including 22 Hydrogen atoms, 16 Carbon atoms, 2 Nitrogen atoms, 5 Oxygen atoms, and 1 Sulfur atom .
Molecular Structure Analysis
This compound has a complex molecular structure that includes a four-membered ring and two six-membered rings . It also contains a secondary amide (aliphatic), two aliphatic ethers, and a sulfonamide .Applications De Recherche Scientifique
Biological Effects of Acetamide Derivatives
Acetamide, Formamide, and Their Derivatives : A review by Kennedy (2001) provides a comprehensive update on the toxicology of acetamide, N,N-dimethylacetamide (DMAC), N-methylacetamide (MMAC), formamide, N,N-dimethylformamide (DMF), and N-methylformamide (Mh4F). These chemicals continue to hold commercial significance, and recent years have seen substantial additions to our knowledge about their biological effects in humans. This review covers both individual and comparative studies on these compounds, highlighting variations in biological responses and the expansion of data on environmental toxicology over the last 14 years (Kennedy, 2001).
Environmental Impact and Degradation
Degradation of Acetaminophen by Advanced Oxidation Process : Qutob et al. (2022) discuss the treatment of acetaminophen (ACT) in water using advanced oxidation processes (AOPs). This study summarizes the state-of-the-art on ACT by-products, their biotoxicity, and degradation pathways, along with computational predictions of ACT's reactivity. The research addresses the environmental presence and impact of ACT and its by-products, emphasizing the need for efficient degradation techniques to mitigate ecological threats (Qutob et al., 2022).
Antioxidant Properties and Mechanisms
Antioxidant Properties of Hydroxycinnamic Acids : Razzaghi-Asl et al. (2013) review the structure-activity relationships (SARs) of hydroxycinnamic acids (HCAs), focusing on their in vitro antioxidant activity. The review elaborates on how modifications to the aromatic ring and carboxylic function influence HCAs' antioxidant activities. It emphasizes the importance of structural optimization for developing effective antioxidant agents, potentially applicable in managing oxidative stress-related diseases (Razzaghi-Asl et al., 2013).
Toxicity and Environmental Hazards
Toxicity of Paracetamol and Related Fatalities : Tittarelli et al. (2017) delve into the hepatotoxicity of paracetamol, highlighting its status as the leading cause of acute liver failure in the US and Europe. The review calls for continuous education and research efforts to better understand and mitigate the risks associated with paracetamol toxicity, emphasizing its significant impact on public health (Tittarelli et al., 2017).
Propriétés
IUPAC Name |
N-[4-(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonane-2-carbonyl)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O4/c1-12(20)18-14-6-4-13(5-7-14)15(21)19-8-17(9-19)10-22-16(2,3)23-11-17/h4-7H,8-11H2,1-3H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCDRQJRXGKWNFU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)C(=O)N2CC3(C2)COC(OC3)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonane-2-carbonyl)phenyl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-(2-Butoxyphenyl)-2,4,7,8-tetramethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2802788.png)
![N-[3-[[(4-Phenyl-1-prop-2-enoylpiperidine-4-carbonyl)amino]methyl]phenyl]pyridine-2-carboxamide](/img/structure/B2802789.png)



![N-[[3-(benzenesulfonyl)-1,3-oxazinan-2-yl]methyl]-N'-cyclopentyloxamide](/img/structure/B2802794.png)


![5-[4-(4-Fluorophenyl)piperazin-1-yl]-3-methyl-5-oxopentanoic acid](/img/structure/B2802797.png)
![N-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-2-(2-methoxyphenoxy)acetamide](/img/structure/B2802799.png)
![3-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}-1-phenyl-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carbonitrile](/img/structure/B2802801.png)
